4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS Number: 953173-23-4) is a complex organic compound with potential biological activities. Its structure includes multiple methoxy groups and an imidazo[1,2-b]pyridazin moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and its mechanism of action.
- Molecular Formula : C21H20N4O5S
- Molecular Weight : 440.5 g/mol
- Structure : The compound consists of a benzenesulfonamide core substituted with various functional groups, enhancing its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, compounds containing imidazo[1,2-b]pyridazine rings have been shown to inhibit cancer cell proliferation effectively.
-
Mechanism of Action :
- The presence of methoxy groups is thought to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
-
Case Studies :
- A study on related compounds demonstrated that methoxy-substituted imidazoles exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer efficacy .
- Another investigation highlighted the structure-activity relationship (SAR) where the introduction of electron-withdrawing groups significantly increased cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound's potential antimicrobial effects are also noteworthy. Similar sulfonamide derivatives have shown activity against a range of pathogens.
- Mechanism :
- The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis, leading to bacteriostatic effects.
- Research Findings :
- In vitro studies have indicated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- A comparative analysis revealed that certain derivatives demonstrated effectiveness comparable to standard antibiotics like norfloxacin .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-15-5-7-16(8-6-15)31(26,27)24-17-12-14(4-9-19(17)29-2)18-13-25-20(22-18)10-11-21(23-25)30-3/h4-13,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDGJKGGZQZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.